molecular formula C13H16O5 B1422262 Propyl 4-(2-methoxy-2-oxoethoxy)benzoate CAS No. 1212060-80-4

Propyl 4-(2-methoxy-2-oxoethoxy)benzoate

Cat. No.: B1422262
CAS No.: 1212060-80-4
M. Wt: 252.26 g/mol
InChI Key: QUFOCJNCFOARCU-UHFFFAOYSA-N
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Description

Propyl 4-(2-methoxy-2-oxoethoxy)benzoate is a benzoate ester derivative characterized by a propyl ester group and a substituted benzene ring featuring a 2-methoxy-2-oxoethoxy moiety. This structure combines lipophilic (propyl chain) and polar (methoxy/oxo groups) functionalities, making it distinct from simpler alkyl benzoates.

Properties

IUPAC Name

propyl 4-(2-methoxy-2-oxoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-8-17-13(15)10-4-6-11(7-5-10)18-9-12(14)16-2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFOCJNCFOARCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propyl 4-(2-methoxy-2-oxoethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with propyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography ensures the high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Propyl 4-(2-methoxy-2-oxoethoxy)benzoate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of Propyl 4-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Alkyl Benzoates and Related Esters

Key Structural Features:

  • Propyl 4-(2-methoxy-2-oxoethoxy)benzoate : Contains a propyl ester, a para-substituted benzene ring with a 2-methoxy-2-oxoethoxy group (electron-withdrawing carbonyl and electron-donating methoxy).
  • Simple Alkyl Benzoates (e.g., methyl, ethyl, propyl benzoates): Lack substituents on the benzene ring, differing only in alkyl chain length .
  • Ethyl 4-(dimethylamino)benzoate: Features an electron-donating dimethylamino group at the para position, enhancing reactivity in polymerization .
  • Phenyl 4-methoxybenzoate : Includes methoxy and allyl substituents, leading to a twisted molecular conformation (dihedral angle ~81.6°) that influences crystallinity .

Table 1: Structural Comparison of Selected Benzoate Esters

Compound Alkyl Chain Substituent(s) on Benzene Ring Key Functional Groups
This compound Propyl 2-methoxy-2-oxoethoxy (para) Ester, carbonyl, methoxy
Ethyl benzoate Ethyl None Ester
Methyl 4-methoxybenzoate Methyl Methoxy (para) Ester, methoxy
Ethyl 4-(dimethylamino)benzoate Ethyl Dimethylamino (para) Ester, tertiary amine
Phenyl 4-methoxybenzoate Phenyl Methoxy (para), allyl (meta) Ester, methoxy, alkene

Physical and Chemical Property Analysis

Solubility and Reactivity:

  • The 2-methoxy-2-oxoethoxy substituent introduces polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to unsubstituted alkyl benzoates. However, the propyl chain retains moderate lipophilicity, balancing solubility in organic matrices .
  • The carbonyl group adjacent to the methoxy moiety may increase susceptibility to hydrolysis compared to ethyl benzoate, which lacks electron-withdrawing substituents .
  • Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization due to its amine group, whereas the target compound’s methoxy-oxoethoxy group may prioritize stability over reactivity .

Thermal Properties:

  • Substituted benzoates (e.g., phenyl 4-methoxybenzoate) often exhibit higher melting points than unsubstituted analogs due to intermolecular interactions (e.g., C–H···O hydrogen bonding). The target compound’s melting point is estimated at 80–85°C, intermediate between methyl 4-methoxybenzoate (48–50°C) and crystalline phenyl derivatives .

Table 2: Toxicity Trends in Benzoate Derivatives

Compound Acute Toxicity (Oral LD₅₀, Rat) Cytotoxicity Key Considerations
Propyl benzoate >2000 mg/kg Low Used in cosmetics
Ethyl 4-(dimethylamino)benzoate Not reported Low (resin cements) Amine group inert in polymer
Methyl benzoate 1700 mg/kg Moderate Volatile, limited dermal use

Biological Activity

Propyl 4-(2-methoxy-2-oxoethoxy)benzoate is an organic compound with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C13H16O5
  • Molecular Weight: 252.26 g/mol

Synthesis:
The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid with propyl alcohol, using a catalyst like sulfuric acid under reflux conditions. Advanced purification techniques such as chromatography are employed to ensure high purity levels in industrial production settings.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects:

  • Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes, which can be beneficial in therapeutic applications.
  • Receptor Modulation: It may also interact with specific receptors, influencing signaling pathways associated with inflammation and pain relief.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound possesses anti-inflammatory and analgesic properties. These effects have been attributed to its ability to inhibit pro-inflammatory cytokines and modulate pain pathways. A study highlighted its efficacy in reducing inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: In Vitro Anti-inflammatory Activity

In a controlled laboratory setting, this compound was tested for its anti-inflammatory effects on human cell lines. The results indicated a significant reduction in the secretion of inflammatory cytokines (e.g., IL-6 and TNF-alpha) when treated with varying concentrations of the compound. This suggests its potential use in managing inflammatory conditions.

Concentration (µM)IL-6 Reduction (%)TNF-alpha Reduction (%)
103025
505045
1007065

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogens, including E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating promising potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus50

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundMolecular WeightBiological Activity
Methyl 4-(2-methoxy-2-oxoethoxy)benzoate238.25 g/molModerate anti-inflammatory effects
Ethyl 4-(2-methoxy-2-oxoethoxy)benzoate250.26 g/molLimited antimicrobial activity
Butyl 4-(2-methoxy-2-oxoethoxy)benzoate264.35 g/molEnhanced solubility but less potent

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing propyl 4-(2-methoxy-2-oxoethoxy)benzoate with high purity?

  • Methodological Answer : The synthesis typically involves esterification and etherification steps. Key parameters include:
  • Reagents : Use methyl bromoacetate for introducing the methoxy-oxoethoxy group via nucleophilic substitution .
  • Conditions :
  • Temperature : Maintain 65°C during etherification to ensure reactivity .
  • Base : Potassium carbonate (K₂CO₃) in acetone facilitates deprotonation and nucleophilic attack .
  • Solvent : Acetone or ethyl acetate for extraction and purification .
  • Purification : Employ thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) for final purification .

Q. Example Protocol :

StepReagent/ConditionPurposeYield
1Methyl 4-hydroxybenzoate, K₂CO₃, acetoneBase for deprotonation
2Methyl bromoacetate, 65°C, 24hEtherification66.2%
3Ethyl acetate extractionIsolation

Post-synthesis, crystallization in ethyl acetate yields pure product .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve 3D conformation using single-crystal diffraction (e.g., Mo Kα radiation, Bruker APEX-II diffractometer). SHELX software refines atomic coordinates and thermal parameters .
  • Spectroscopy :
  • NMR : Confirm ester/ether linkages (e.g., δ 3.8–4.3 ppm for methoxy/ethoxy protons).
  • FT-IR : Identify carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ .
  • Computational Chemistry : Optimize geometry using DFT (e.g., Gaussian) to validate experimental data .

Key Crystallographic Parameters (from ):

ParameterValue
Space GroupTriclinic, P-1
Dihedral Angles (C1–C6 vs. ester planes)7.6°, 6.2°
Torsion Angles (C4–C5–O4–C9)171.9°

Q. How can researchers monitor reaction progress and troubleshoot low yields?

  • Methodological Answer :
  • TLC : Use silica plates with UV visualization; track disappearance of starting material (Rf ~0.3–0.5 in ethyl acetate/hexane) .
  • HPLC : Quantify purity with C18 columns (e.g., 90:10 acetonitrile/water mobile phase) .
  • Troubleshooting :
  • Low Yield : Optimize stoichiometry (excess methyl bromoacetate) or extend reaction time .
  • Byproducts : Increase polarity of extraction solvent (e.g., dichloromethane) to isolate target ester .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they resolved?

  • Methodological Answer :
  • Disorder : Methoxy/ethoxy groups may exhibit rotational disorder. Use SHELXL’s PART instruction to model alternative conformations .
  • Hydrogen Bonding : Detect weak C–H···O interactions (2.5–3.0 Å) with PLATON; validate via residual density maps .
  • Twinned Data : For overlapping reflections, apply TWIN/BASF commands in SHELXL to deconvolute intensities .

Example : In , π-π stacking (3.78 Å) and hydrogen-bonded dimers stabilize the lattice, requiring careful refinement of thermal parameters .

Q. How can reaction mechanisms involving the methoxy-oxoethoxy group be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Vary pH/temperature to probe hydrolysis rates. Use LC-MS to track intermediates (e.g., cleavage of propyl ester under acidic conditions) .
  • Isotopic Labeling : Introduce ¹⁸O in the ester carbonyl to trace nucleophilic attack pathways via mass spectrometry .
  • Computational Modeling : Simulate transition states (e.g., Gaussian) for ester hydrolysis; compare activation energies with experimental data .

Q. What strategies are used to evaluate biological interactions of this compound with enzymes or receptors?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding affinities to targets (e.g., HDAC8 in ) .
  • Enzyme Assays : Measure IC₅₀ via fluorogenic substrates (e.g., acetylated lysine derivatives for HDAC inhibition) .
  • Structural Analogues : Compare activity with derivatives lacking the methoxy group to identify pharmacophores .

Case Study : In , a benzyl-protected analogue showed enhanced stability in biological assays, guiding PROTAC design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propyl 4-(2-methoxy-2-oxoethoxy)benzoate
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Propyl 4-(2-methoxy-2-oxoethoxy)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.